molecular formula C16H12BrNO2S B2397071 4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide CAS No. 2034297-74-8

4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide

Cat. No.: B2397071
CAS No.: 2034297-74-8
M. Wt: 362.24
InChI Key: AATYKMIJQZSRSW-UHFFFAOYSA-N
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Description

4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group. The compound also includes a benzyl group attached to a furan ring. This unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalizationThe benzylation of the furan ring is another crucial step, which can be achieved using benzyl halides under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-(furan-2-yl)benzyl)thiophene-2-carboxamide
  • 4-bromo-N-(4-(furan-3-yl)phenyl)thiophene-2-carboxamide

Uniqueness

4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both furan and thiophene rings in the same molecule provides a versatile platform for further functionalization and study .

Properties

IUPAC Name

4-bromo-N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-14-7-15(21-10-14)16(19)18-8-11-1-3-12(4-2-11)13-5-6-20-9-13/h1-7,9-10H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATYKMIJQZSRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=CS2)Br)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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